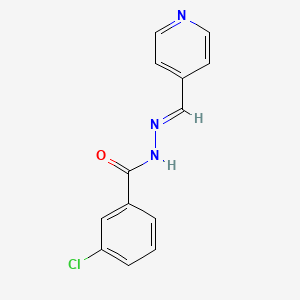

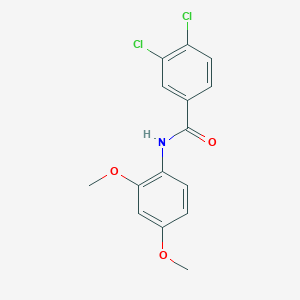

![molecular formula C16H27N5O2 B5557979 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5557979.png)

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of triazaspiro and oxadiazole derivatives, like the mentioned compound, are important in the field of organic chemistry due to their potential for various applications, including pharmaceuticals and materials science. These compounds are known for their structural uniqueness, which allows for a wide range of chemical reactions and properties.

Synthesis Analysis

While specific synthesis details for the exact compound mentioned were not directly found, related research provides insight into similar compounds' synthesis methodologies. For instance, the synthesis of similar triazaspiro dodecanone derivatives involves multi-component reactions (MCRs), which are efficient for creating complex molecules in fewer steps. Such processes often involve the cyclization of intermediates under catalyzed conditions to form the desired spiro compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this family typically involves spiro linkage between a triaza ring and a dodecane moiety, alongside oxadiazole rings. The X-ray crystallography and NMR techniques are crucial for elucidating these complex structures, confirming the presence of the spiro linkage and the positions of various substituents on the rings. Such structural analyses underpin understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions at the oxadiazole and triaza rings. For example, oxadiazole derivatives can participate in radical-based reactions to afford a variety of functionalized products, showcasing the versatility and reactivity of the oxadiazole moiety in facilitating synthetic transformations (Qin & Zard, 2015).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one, as part of the oxadiazole and triazole derivatives, has been researched for its potential antimicrobial properties. A study by (El-masry et al., 2000) on benzimidazole derivatives, which include oxadiazole and triazole compounds, revealed significant antimicrobial activities. Similarly, (Sharma et al., 2014) and (Bayrak et al., 2009) found notable antibacterial and antifungal activities in similar compounds.

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of compounds related to 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one. Studies such as those by (Li et al., 2014) and (Beltrame et al., 1993) have provided insights into the structural aspects and synthesis methodologies of related oxadiazole and triazole derivatives.

Biological Evaluation

Carbazole derivatives, closely related to the chemical , have been synthesized and biologically evaluated for their antimicrobial and anticancer properties, as explored by (Sharma et al., 2014) and (Perupogu et al., 2020). These studies indicate a potential for anticancer activity in similar compounds.

Corrosion Inhibition

In addition to biomedical applications, compounds like 9-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one have been studied for their potential in corrosion inhibition. (Ammal et al., 2018) investigated similar oxadiazole derivatives for their effectiveness in protecting mild steel in acidic environments, suggesting a utility in industrial applications.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

10-ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4,10-triazaspiro[5.6]dodecan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c1-4-21-8-7-16(6-5-15(21)22)12-20(10-9-19(16)3)11-14-18-17-13(2)23-14/h4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNVXGCVDCXFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2(CCC1=O)CN(CCN2C)CC3=NN=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethyl-1-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-YL)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

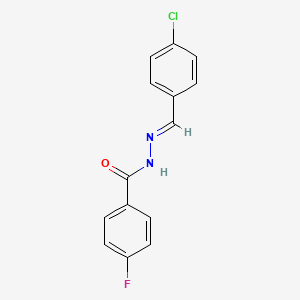

![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)

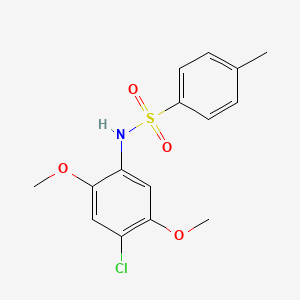

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)

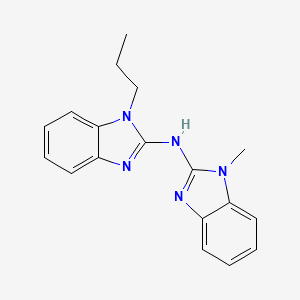

![5-bromo-2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B5557935.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)